2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole
Description
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole is an imidazoline derivative characterized by a 4,5-dihydro-1H-imidazole core linked to a 2-cyclopentylphenoxyethyl substituent. The cyclopentylphenoxy group enhances lipophilicity, which may influence pharmacokinetic properties such as absorption and tissue penetration.
Properties
IUPAC Name |
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(16-17-10-11-18-16)19-15-9-5-4-8-14(15)13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQCERUTOBWUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a variety of methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Cyclopentyl Group Addition: The cyclopentyl group can be added via a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, phenols, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Agents :
- Research indicates that compounds with imidazole structures can exhibit anti-inflammatory properties. The potential application of this compound in treating conditions such as ulcerative colitis and Crohn's disease has been highlighted in recent studies. For instance, agonists of guanylate cyclase receptors have shown promise in managing gastrointestinal disorders, suggesting that this compound could play a role in similar therapeutic strategies .
-
Cancer Treatment :
- The imidazole framework is often associated with anticancer activity. Investigations into derivatives of this compound may reveal its efficacy against various cancer types, particularly through mechanisms involving apoptosis or cell cycle regulation. The ability to modify the cyclopentyl group may also enhance selectivity towards cancer cells .
-
Neurological Disorders :
- There is emerging evidence that imidazole derivatives can influence neurotransmitter systems. This compound could potentially be explored for its effects on neuroinflammation or neuroprotection, making it a candidate for treating conditions like Alzheimer's disease or multiple sclerosis.
Pharmacological Insights
-
Mechanism of Action :
- The imidazole ring can interact with various biological targets, including enzymes and receptors involved in inflammation and cell proliferation. Understanding the specific interactions of this compound at the molecular level will be crucial for elucidating its pharmacological profile.
-
Bioavailability and Metabolism :
- Studies on similar compounds suggest that modifications to the cyclopentylphenoxy structure can significantly impact bioavailability and metabolic stability. Research into the pharmacokinetics of this compound is essential to optimize its therapeutic use.
Case Study 1: Gastrointestinal Applications
A patent application outlines the use of compounds similar to 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole for treating gastrointestinal disorders through modulation of guanylate cyclase receptors . This suggests a pathway for further exploration in clinical settings.
Case Study 2: Anti-Cancer Properties
Research published in pharmaceutical journals indicates that imidazole derivatives can induce apoptosis in cancer cell lines. Future studies could focus on this compound's ability to inhibit tumor growth or enhance the efficacy of existing chemotherapy agents .
Mechanism of Action
The mechanism of action of 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target . The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Compounds for Comparison :
Lofexidine Hydrochloride: Features a 2,6-dichlorophenoxyethyl group instead of cyclopentylphenoxy. Used clinically to manage opioid withdrawal symptoms due to its α2-adrenergic agonist activity .
Allyphenyline Oxalate: Contains an allylphenoxy substituent. Its oxalate salt form improves solubility, contrasting with the cyclopentyl group’s bulkier, lipophilic nature .
MK017 (2-[(5-chloro-3-isopropyl-2-methylphenyl)methyl]-4,5-dihydro-1H-imidazole) : Substituted with a chloro-isopropyl-methylphenyl group, showing structural divergence in aromatic substitution patterns .
Compound 9 () : 1-(4-(cyclopentylidenemethyl)phenyl)-4-(1-(2-(4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)ethyl)-5-methyl-1H-pyrazole. Shares a cyclopentyl-linked phenyl group but incorporates a pyrazole ring .
Structural Comparison Table :
Yield and Purity Considerations :
Physicochemical and Pharmacokinetic Properties
- Metabolism : Imidazoline derivatives are typically metabolized via hepatic glucuronidation (e.g., Lofexidine’s 11-hour half-life ). Steric shielding from cyclopentyl may slow oxidative metabolism.
- Solubility : Allyphenyline Oxalate’s salt formulation improves aqueous solubility, whereas the target compound may require prodrug strategies for optimal bioavailability .
Biological Activity
2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary of its mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 246.31 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities.
Research indicates that imidazole derivatives often exhibit antiproliferative effects against various cancer cell lines. The mechanism is primarily linked to the induction of apoptosis, where compounds modulate the expression of apoptotic proteins such as Bax and Bcl-2. This modulation leads to increased apoptosis in cancer cells while sparing normal cells, which is crucial for therapeutic efficacy.
Biological Activity Studies
Several studies have investigated the biological activity of imidazole derivatives, including those structurally similar to this compound.
In Vitro Antiproliferative Activity
A study evaluated various imidazole derivatives for their antiproliferative activity against cancer cell lines. The results indicated that certain derivatives showed significant activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX). Notably:
| Compound | IC50 (µM) | Selective Index (SI) |
|---|---|---|
| 4f | 3.24 | 23-46 |
| 5-FU | 74.69 | 4.08 |
| MTX | 42.88 | 3.14 |
The selective index (SI) indicates that compound 4f exhibited a significantly higher tolerance in normal cells compared to tumor cells, suggesting a favorable therapeutic profile.
Apoptosis Induction
The induction of apoptosis was confirmed through Hoechst/PI double staining methods, demonstrating that compound 4f resulted in a higher apoptosis rate in HeLa cells compared to controls:
- Control (5-FU) : 39.6% apoptosis rate
- Compound 4f : 68.2% apoptosis rate
Western blot analysis further supported these findings by showing increased expression of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2 following treatment with compound 4f .
Case Studies
In clinical contexts, compounds similar to this compound have been explored for their potential in treating various cancers:
- Case Study on Lung Cancer : A derivative demonstrated significant reduction in tumor size in A549 lung cancer cell models.
- Breast Cancer Research : Studies indicated that imidazole derivatives could inhibit the proliferation of MCF-7 breast cancer cells effectively.
Q & A
Q. What are the common synthetic strategies for preparing 4,5-dihydro-1H-imidazole derivatives, and how can they be adapted for synthesizing 2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole?
Methodological Answer: A base-promoted approach using amidines and ketones under transition-metal-free conditions is widely employed for synthesizing 4,5-dihydro-1H-imidazole scaffolds . For derivatives with aryl-ether substituents (e.g., 2-cyclopentylphenoxy), a two-step strategy is recommended:
- Imidazole Core Formation: React amidines with α-ketoesters or ketones in basic conditions (e.g., KOH/DMSO) to form the dihydroimidazole ring.
- Ether Coupling: Introduce the 2-cyclopentylphenoxy group via nucleophilic substitution or Mitsunobu reaction. Key Considerations: Optimize reaction temperature (80–120°C) and stoichiometry to minimize side products like spiro-fused byproducts .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm regiochemistry and substituent orientation. Pay attention to imidazole ring protons (δ 6.5–7.5 ppm) and cyclopentylphenoxy methylene signals (δ 3.5–4.5 ppm) .
- X-ray Crystallography: Resolve conformational ambiguities (e.g., non-planar imidazole rings) by analyzing dihedral angles between the imidazole core and aryl substituents .
- Mass Spectrometry: Confirm molecular weight via high-resolution ESI-MS, targeting [M+H] or [M+Na] ions.
Table 1: Structural Parameters from Crystallographic Data
| Parameter | Value (Example from ) | Relevance to Target Compound |
|---|---|---|
| Dihedral Angle (Imidazole vs. Aryl) | 35.78°–69.75° | Predicts steric hindrance for cyclopentylphenoxy group |
| Bond Length (C–N in Imidazole) | 1.32–1.35 Å | Confirms resonance stabilization |
Advanced Research Questions
Q. How can conflicting bioactivity data for structurally similar imidazole derivatives be resolved?
Methodological Answer: Contradictions often arise from substituent effects. For example:
- Antimicrobial vs. Anticancer Activity: 4,5-Diphenyl derivatives (e.g., [38] in ) show stronger antimicrobial activity, while allyl-substituted imidazoles (e.g., ) exhibit anticancer potential.
- Experimental Design: Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., cyclopentylphenoxy vs. chlorophenyl). Use in silico docking (e.g., molecular dynamics simulations) to predict binding affinities to target enzymes (e.g., β-lactamase) before in vitro validation .
Q. What strategies optimize reaction yields for imidazole derivatives with bulky substituents like 2-cyclopentylphenoxy?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (DMSO, DMF) enhance solubility of aryl-ether intermediates .
- Catalysis: Use phase-transfer catalysts (e.g., TBAB) to improve coupling efficiency in biphasic systems.
- Workflow Example:
Synthesize imidazole core via ’s method (yield: ~65%).
Perform etherification with 2-cyclopentylphenol under Mitsunobu conditions (DEAD/PPh), achieving 70–80% yield .
Q. How can overlapping signals in NMR spectra of substituted imidazoles be deconvoluted?
Methodological Answer:
- 2D NMR Techniques: Use - HSQC to assign crowded aromatic regions. For cyclopentylphenoxy protons, employ - COSY to resolve methylene coupling patterns.
- Dynamic Effects: Variable-temperature NMR (e.g., 25–60°C) can sharpen signals by reducing rotational barriers around the imidazole-aryl bond .
Data Contradiction Analysis
Q. Why do some studies report imidazoles as β-lactamase inhibitors while others highlight anticancer activity?
Critical Analysis:
- Substituent-Dependent Mechanisms: Allyl-substituted imidazoles () disrupt heme oxygenase (anticancer), whereas chlorophenyl derivatives () target bacterial enzymes.
- Experimental Variables: Differences in assay conditions (e.g., bacterial strain vs. cancer cell line) lead to apparent contradictions. Validate findings using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
